C5-Amino Modification Reduces Off-Target ZF Degradation
PROTACs built with C4-amino phthalimide modifications (e.g., pomalidomide-based conjugates) are known to induce significant off-target degradation of zinc-finger (ZF) proteins including ZFP91, IKZF1, and IKZF3. Nguyen et al. (2021) developed a high-throughput platform to systematically profile ZF degradation and demonstrated that relocating the amino substitution from the C4 to the C5 position of the phthalimide ring substantially reduces off-target ZF degradation. This finding was validated by immunoblotting, target engagement assays, and global mass spectrometry-based proteomics [1]. The structural basis for this differentiation has been elucidated by X-ray crystallography: the C4-amino group of pomalidomide makes a critical water-mediated hydrogen bond between CRBN (E377) and IKZF1 (Q147), whereas a modification at the C5 position sterically disrupts this interaction, 'bumping off' ZF degrons (PDB: 6H0F) [2]. Thalidomide-NH-C5-NH2 incorporates this C5-amino modification as its core structural feature, making it a rationally selected building block when minimizing ZF off-target degradation is a design priority .
| Evidence Dimension | Off-target zinc-finger (ZF) protein degradation propensity |
|---|---|
| Target Compound Data | C5-amino-substituted PROTACs: substantially reduced off-target ZF degradation (validated via immunoblotting and global proteomics; quantitative fold-reduction data available in Nguyen et al. 2021 supplemental figures) [1] |
| Comparator Or Baseline | C4-amino-substituted PROTACs (pomalidomide-based): significant off-target degradation of ZFP91, IKZF1, IKZF3, and other ZF proteins observed in multiple cell lines at 1 µM treatment [1] |
| Quantified Difference | Qualitative/ categorical reduction in off-target ZF degradation for C5 vs C4 modifications. Specific DC50/Dmax comparisons for individual ZF substrates are reported in the source publication's supplementary data. |
| Conditions | High-throughput ZF degradation platform; NanoBRET ternary complex assay (ZFP91-CRBN interaction at 1 µM); immunoblotting in Jurkat and MM1.S cells; global mass spectrometry proteomics [1] [2] |
Why This Matters
For PROTAC programs aiming to minimize degradation of unintended zinc-finger substrates – a known liability of pomalidomide-based recruiters – Thalidomide-NH-C5-NH2 provides a structurally validated C5 exit vector that reduces this off-target activity without requiring de novo ligand screening.
- [1] Nguyen TM, Sreekanth V, Deb A, Kokkonda P, Tiwari PK, Donovan KA, et al. Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. 2021 Nov 18. doi:10.1101/2021.11.18.468552. View Source
- [2] Oleinikovas V, Gainza P, Ryckmans T, Fasching B, Thomä NH. Structural Insights into PROTAC Design. Annu Rev Pharmacol Toxicol. 2024;64:291-312. Figure 2e – Crystal structure of CRBN-pomalidomide-IKZF1 complex (PDB: 6H0F) showing C4 vs C5 exit vector geometry. View Source
